molecular formula C27H25N3O3 B11287229 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11287229
M. Wt: 439.5 g/mol
InChI Key: GKGQZJLWJDOSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative and introduce the benzyl and methoxybenzyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-indole-2-carboxylate
  • 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones

Uniqueness

3-benzyl-1-(3-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C27H25N3O3/c1-18-12-13-23-22(14-18)24-25(28(23)2)26(31)30(16-19-8-5-4-6-9-19)27(32)29(24)17-20-10-7-11-21(15-20)33-3/h4-15H,16-17H2,1-3H3

InChI Key

GKGQZJLWJDOSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)OC)C

Origin of Product

United States

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